molecular formula C12H11ClN2O3S B5532597 4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide

4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide

Cat. No.: B5532597
M. Wt: 298.75 g/mol
InChI Key: QVDXHQRRSGSOFU-RIYZIHGNSA-N
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Description

4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzenesulfonamide core with a 4-chloro substituent and a furan ring attached via a methylideneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonamide with 5-methylfurfural under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide to bicarbonate, disrupting cellular processes that rely on this reaction. This inhibition can lead to reduced cell proliferation in cancer cells and impaired bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents and industrial chemicals.

Properties

IUPAC Name

4-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c1-9-2-5-11(18-9)8-14-15-19(16,17)12-6-3-10(13)4-7-12/h2-8,15H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDXHQRRSGSOFU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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